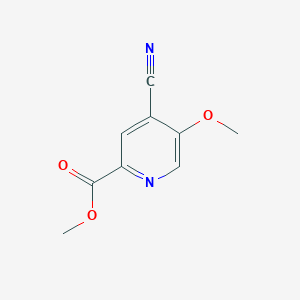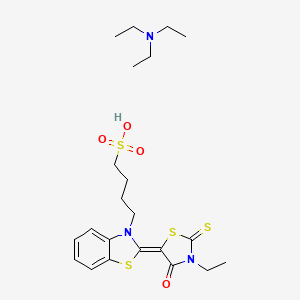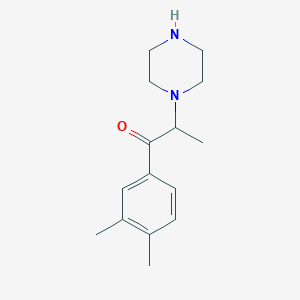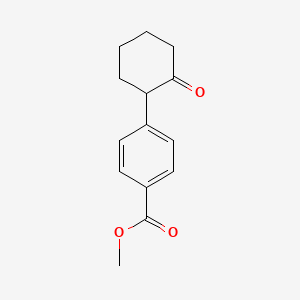![molecular formula C13H11BrClNO B14135423 2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 368837-46-1](/img/structure/B14135423.png)
2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a bromomethyl group, a chloro group, and a fused furoquinoline ring system. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves the electrophilic intramolecular heterocyclization of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol by the action of bromine . This reaction yields 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide, which can be further converted into various derivatives by treatment with corresponding nucleophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles to form derivatives such as 2-hydroxymethyl, 2-alkoxymethyl, and 2-dialkylaminomethyl furoquinolines.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Bromine: Used in the initial electrophilic intramolecular heterocyclization reaction.
Nucleophiles: Various nucleophiles can be used to substitute the bromomethyl group, including hydroxyl, alkoxy, and dialkylamino groups.
Major Products Formed
The major products formed from these reactions include various substituted furoquinolines, such as 2-hydroxymethyl, 2-alkoxymethyl, and 2-dialkylaminomethyl derivatives .
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo substitution reactions, leading to the formation of derivatives that may interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)quinoline: A simpler analogue with a similar bromomethyl group but lacking the fused furoquinoline ring system.
4-Hydroxy-2-quinolones: Compounds with similar quinoline structures but different functional groups and biological activities.
Uniqueness
2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is unique due to its fused furoquinoline ring system and the presence of both bromomethyl and chloro groups. This combination of functional groups and structural features makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .
Propiedades
Número CAS |
368837-46-1 |
|---|---|
Fórmula molecular |
C13H11BrClNO |
Peso molecular |
312.59 g/mol |
Nombre IUPAC |
2-(bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline |
InChI |
InChI=1S/C13H11BrClNO/c1-7-10-5-8(6-14)17-13(10)9-3-2-4-11(15)12(9)16-7/h2-4,8H,5-6H2,1H3 |
Clave InChI |
QRHRGVPXPOUGHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(OC2=C3C=CC=C(C3=N1)Cl)CBr |
Solubilidad |
12.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Naphthalen-2-yl)amino]phenol](/img/structure/B14135344.png)

![5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14135351.png)

![N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14135381.png)
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)

![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)

![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135399.png)

![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)

